molecular formula C28H27N5O3S B2393931 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide CAS No. 310427-13-5

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2393931
CAS No.: 310427-13-5
M. Wt: 513.62
InChI Key: OMRIURKPLNRIAQ-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide features a hybrid structure integrating a 1,2,4-triazole core substituted with a thioether-linked indolinone moiety and a 2-methoxybenzamide group. The indole fragment may enhance binding to biological targets, while the methoxybenzamide group could influence pharmacokinetics, such as solubility and metabolic stability .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-19-8-7-10-21(16-19)33-25(17-29-27(35)22-11-4-6-13-24(22)36-2)30-31-28(33)37-18-26(34)32-15-14-20-9-3-5-12-23(20)32/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRIURKPLNRIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This compound incorporates an indole moiety, a triazole ring, and various functional groups that enhance its pharmacological potential. The following sections will detail the biological activities, synthesis methods, and relevant case studies regarding this compound.

Structural Characteristics

The molecular formula of the compound is C28H27N5O3S, with a molecular weight of 513.62 g/mol. Its structure includes:

  • 1,2,4-Triazole Ring : Known for its broad spectrum of biological activities.
  • Indolin Derivative : Contributes to anticancer properties.
  • Methoxy and Thio Groups : Enhance solubility and bioavailability.

Biological Activities

This compound has shown significant promise in various biological assays:

Anticancer Activity

Research indicates that compounds featuring the 1,2,4-triazole scaffold exhibit potent antiproliferative effects against multiple cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values as low as 6.2 μM against colon carcinoma cell lines (HCT-116) and 27.3 μM against breast cancer cell lines (T47D) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various microorganisms. Preliminary results suggest moderate activity levels, highlighting the potential for further development in antimicrobial applications .

Antiangiogenic Effects

The structural features of the triazole derivatives have been linked to antiangiogenic properties, which are crucial in cancer therapy as they inhibit the formation of new blood vessels that tumors require for growth .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives and isothiocyanates.
  • Introduction of Indole Moiety : Through condensation reactions.
  • Final Coupling : To attach the methoxybenzamide group.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

StudyFocusFindings
AnticancerSignificant activity against HCT-116 and T47D cell lines with IC50 values indicating strong antiproliferative effects.
AntimicrobialModerate activity observed against a range of bacteria and fungi; further optimization needed for enhanced efficacy.
AntiangiogenicCompounds with similar structures demonstrated inhibition of angiogenesis in vitro; suggests potential for cancer treatment applications.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,2,4-triazole can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has been evaluated against various cancer cell lines, demonstrating promising results in reducing cell viability and inhibiting proliferation .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial effects. In vitro studies have reported that this compound exhibits activity against several pathogenic strains, suggesting its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology evaluated the anticancer effects of similar triazole compounds on human breast cancer cell lines. The results indicated that compounds with the triazole moiety significantly inhibited cell growth through mechanisms involving cell cycle arrest and apoptosis .

CompoundIC50 (µM)Mechanism of Action
Triazole A10Apoptosis induction
Triazole B15Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another research effort documented in Journal of Antimicrobial Chemotherapy, derivatives of triazoles were tested against various bacterial strains. The findings revealed that certain modifications to the triazole structure enhanced its potency against resistant strains of bacteria, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Comparison with Similar Compounds

Structural and Functional Group Analysis

Triazole-Thio Derivatives
  • Target Compound : The 1,2,4-triazole ring is functionalized with a thioether chain connected to an indolin-1-yl-2-oxoethyl group, distinguishing it from simpler triazole-thiol analogs.
  • Analog from : A structurally related compound (C22H19N7O4S2) replaces the indolinone with a 2-methylindole and incorporates a nitro-phenyl group, resulting in a yellow crystalline solid (m.p. 148–150°C, 77% yield) .
Benzamide-Containing Derivatives
  • Nitazoxanide Analog () : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide shares the benzamide group but uses a thiazole core. Its PFOR enzyme inhibition mechanism via amide anion conjugation highlights the role of the benzamide in target binding .
  • Anticancer Thiazoles () : N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazoles replace the triazole with a thiazole and incorporate morpholine, showing antitumor activity in NCI screenings. The absence of the indole-thioether chain may limit cross-reactivity with indole-dependent targets .
Physical Properties
Compound Type Melting Point (°C) Yield (%) Color
Target Compound (Triazole) Not reported Not reported Not reported
C23H22N6O2S2 () 119–121 73 Red
C22H19N7O4S2 () 148–150 77 Yellow
Nitazoxanide Analog () Not specified Not specified Colorless crystals
Enzyme Inhibition
  • Target Compound: The indolinone and benzamide groups may synergistically inhibit enzymes like kinases or PFOR, though specific data are lacking.
  • Nitazoxanide Analog () : Demonstrated PFOR inhibition via amide anion interactions, stabilized by hydrogen bonds (N1–H1⋯N2). The target compound’s methoxy group could enhance binding affinity compared to fluorinated benzamides .
Anticancer Potential
  • Compounds : Thiazole-based derivatives showed promising activity in NCI screens, with IC50 values <10 µM against leukemia and breast cancer cell lines. The triazole core in the target compound may offer broader kinase inhibition .
  • Triazole-Indole Hybrids (): No direct anticancer data, but indole derivatives are frequently associated with apoptosis induction via Bcl-2 pathway modulation .

Pharmacological Considerations

  • Metabolic Stability : Thioether linkages (as in the target compound) are prone to oxidation, whereas morpholine-containing derivatives () may exhibit longer half-lives due to metabolic resistance .

Preparation Methods

Cyclization of Thiosemicarbazides

The most widely reported method involves cyclizing thiosemicarbazide derivatives with aldehydes or ketones under acidic conditions. For example, 4-(m-tolyl)-4H-1,2,4-triazole-3-thiol (a key intermediate) is synthesized by reacting m-tolylhydrazine with carbon disulfide in ethanol, followed by cyclization with hydrazine hydrate. This yields the triazole-thiol precursor, which is critical for subsequent functionalization.

Reaction Conditions

Reagent Solvent Temperature Time Yield
m-Tolylhydrazine Ethanol Reflux 6 hr 78%
Carbon disulfide Ethanol 0–5°C 2 hr
Hydrazine hydrate Water 80°C 4 hr 82%

Alternative Route: Oxidative Cyclization

A less common but efficient approach employs oxidative cyclization of thioamides. For instance, treating N-(m-tolyl)thioamide with iodine in dimethyl sulfoxide (DMSO) at 100°C generates the triazole ring via intramolecular dehydrogenation. This method avoids stoichiometric bases but requires careful control of oxidizing agents to prevent over-oxidation.

Functionalization of the Triazole Core

Thioether Linkage Formation

The sulfur atom at position 5 of the triazole is introduced via nucleophilic substitution. The thiol group of 4-(m-tolyl)-4H-1,2,4-triazole-3-thiol reacts with α-halo ketones, such as 2-chloro-1-(indolin-1-yl)ethanone, in the presence of a base (e.g., potassium carbonate).

Mechanistic Insights

  • Deprotonation of the thiol group by K₂CO₃ generates a thiolate ion.
  • Nucleophilic attack on the α-carbon of the chloroethanone derivative displaces chloride, forming the thioether bond.

Optimization Parameters

Base Solvent Temperature Reaction Time Yield
K₂CO₃ Acetonitrile 60°C 8 hr 65%
Et₃N Dichloromethane 25°C 12 hr 58%

Introduction of the Methoxybenzamide Side Chain

The methylene-linked benzamide group is installed via reductive amination or direct alkylation. A preferred method involves reacting the triazole-methylamine intermediate with 2-methoxybenzoyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base.

Key Observations

  • Excess benzoyl chloride (1.2 equiv) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Final Assembly and Purification

Coupling of Indolinone and Benzamide Moieties

The indolin-1-yl-2-oxoethyl group is introduced via a two-step sequence:

  • Mitsunobu Reaction : The hydroxyl group of a pyrrolidine intermediate is inverted using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Amide Coupling : The inverted alcohol is converted to the corresponding amide using 2-methoxybenzoic acid and a coupling agent like HATU.

Critical Parameters

Step Reagent Solvent Yield
Mitsunobu Reaction DEAD, PPh₃ THF 72%
Amide Coupling HATU, DIPEA DMF 68%

Purification Techniques

Final purification is achieved via:

  • Recrystallization : From ethanol/water (7:3) to remove polar impurities.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) for non-polar byproducts.
  • HPLC : C18 column, acetonitrile/water gradient (60–80% over 20 min) for >99% purity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 11H, aromatic), 3.87 (s, 3H, OCH₃)
¹³C NMR δ 170.2 (C=O), 152.1 (triazole-C), 56.3 (OCH₃)
HRMS m/z 513.62 [M+H]⁺ (calc. 513.62)

Purity Assessment

Method Conditions Purity
HPLC C18, 30°C, 1.0 mL/min 99.2%
TLC Silica, EtOAc/hexane (1:1) Single spot

Challenges and Optimization Opportunities

Byproduct Formation

  • Thioether Oxidation : Trace peroxides in solvents can oxidize the thioether to sulfoxide. Use of radical scavengers (e.g., BHT) mitigates this.
  • Racemization : The Mitsunobu step risks racemization if reaction times exceed 4 hr. Monitoring via chiral HPLC is recommended.

Green Chemistry Alternatives

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalytic Methods : Enamine catalysis for triazole formation could lower stoichiometric waste.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux with acetic acid .
  • Step 2 : Functionalization with indoline and benzamide moieties via nucleophilic substitution or amide coupling. Key parameters include solvent choice (e.g., DMSO for solubility) and base selection (e.g., Cs₂CO₃ for deprotonation) .
  • Optimization : Yields (65–90%) depend on temperature control (60–80°C) and stoichiometric ratios. TLC and NMR are used to monitor intermediates and confirm purity .

Table 1 : Typical Reaction Conditions

StepReagents/ConditionsYield RangeCharacterization Methods
1Acetic acid, reflux70–85%TLC, IR
2DMSO, Cs₂CO₃, 70°C65–90%¹H/¹³C NMR, HRMS

Q. How is the compound structurally characterized, and what key spectral data confirm its identity?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 4.2–4.5 ppm (methylene bridges) .
  • HRMS : Molecular ion [M+H]⁺ matching the calculated mass (±2 ppm error) .
  • IR : Stretching bands for C=O (1680–1720 cm⁻¹) and C-N (1250–1300 cm⁻¹) .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

Early studies highlight:

  • Anticancer potential : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cells via MTT assays .
  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli using broth microdilution .
  • Enzyme inhibition : Moderate COX-2 inhibition (40–60% at 10 µM) in fluorometric assays .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact bioactivity and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : Enhance solubility and hydrogen bonding with targets (e.g., kinase active sites), improving anticancer activity .
  • m-Tolyl substituents : Increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Indoline moiety : Critical for π-π stacking in enzyme binding pockets (e.g., COX-2) .

Table 2 : Substituent Effects on Bioactivity

SubstituentBioactivity TrendRationale
2-Methoxy↑ AnticancerEnhanced H-bonding
3-Chloro↑ AntimicrobialIncreased electrophilicity
m-Tolyl↓ SolubilityHydrophobic interactions

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Discrepancies arise from:

  • Assay conditions : Differences in cell culture media (e.g., serum content) or incubation times .
  • Compound purity : Impurities >5% skew dose-response curves; validate via HPLC (>95% purity) .
  • Target heterogeneity : Cell line-specific expression of enzymes (e.g., varying COX-2 levels in cancer models) . Methodology : Standardize assays using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can computational methods predict the compound’s metabolic stability and off-target interactions?

  • In silico tools : Use SwissADME to predict CYP450 metabolism (e.g., susceptibility to 3A4 oxidation) .
  • Docking studies : AutoDock Vina models binding to kinase domains (e.g., EGFR; binding energy < -8 kcal/mol) .
  • MD simulations : GROMACS assesses binding mode stability over 100 ns trajectories .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce ester groups at the benzamide position to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA carriers to improve aqueous solubility and reduce hepatic clearance .
  • Dosage optimization : Conduct PK/PD modeling in rodents (e.g., Cmax and AUC0–24 via LC-MS/MS) .

Methodological Considerations

Q. How are stability studies designed to evaluate degradation under physiological conditions?

  • Forced degradation : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days .
  • Analytical monitoring : UPLC tracks degradation products; HRMS identifies hydrolyzed or oxidized species .
  • Key findings : Degradation occurs via triazole ring cleavage at pH > 8 or under oxidative stress .

Q. What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to kinases by measuring protein melting shifts .
  • Pull-down assays : Use biotinylated probes and streptavidin beads to isolate target complexes .
  • CRISPR knockout : Validate specificity by comparing activity in wild-type vs. target-deficient cells .

Q. How are toxicity profiles assessed to prioritize lead candidates?

  • In vitro toxicity : Measure IC₅₀ in non-cancerous cells (e.g., HEK293; selectivity index >10) .
  • Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

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